2,2'-Dithiobis(N,N-diphenylbenzamide)

ADMET prediction solubility permeability

Researchers seeking antithrombotic or antiviral zinc-ejector probes often encounter hydrogen-bond interference from amide NH groups in standard dithiobisbenzamides. 2,2'-Dithiobis(N,N-diphenylbenzamide) (CAS 78010-10-3) eliminates this issue through N,N-diphenyl substitution, resulting in zero hydrogen-bond donors (HBD=0) and increased hydrophobicity. This distinct profile enhances membrane permeability and target selectivity while retaining disulfide-mediated zinc ejection at HIV-1 NCp7 and related targets. Ideal for SAR studies disentangling hydrophobic packing from hydrogen-bonding contributions. Supplied with full analytical certification for reliable research.

Molecular Formula C38H28N2O2S2
Molecular Weight 608.8 g/mol
CAS No. 78010-10-3
Cat. No. B12797957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiobis(N,N-diphenylbenzamide)
CAS78010-10-3
Molecular FormulaC38H28N2O2S2
Molecular Weight608.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C38H28N2O2S2/c41-37(39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)33-25-13-15-27-35(33)43-44-36-28-16-14-26-34(36)38(42)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
InChIKeyUYDBRJGZWRRGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Dithiobis(N,N-diphenylbenzamide) (CAS 78010-10-3): Structural Profile and Sourcing Context


2,2'-Dithiobis(N,N-diphenylbenzamide) (CAS 78010-10-3) is a homodimeric disulfide belonging to the 2,2'-dithiobisbenzamide family. Its molecular formula is C38H28N2O2S2 with a molecular weight of 608.77 g/mol . Unlike the unsubstituted dithiobisbenzamide (CAS 2527-57-3) and the widely used rubber peptizer 2,2'-dithiobisbenzanilide (DBD, CAS 135-57-9), this compound bears two phenyl substituents on each amide nitrogen, eliminating hydrogen-bond donor capacity and substantially increasing hydrophobicity [1]. It has been specifically cited as “Compound XIII” in antithrombotic-agent patents, indicating research-grade relevance beyond commodity rubber applications [1].

Why 2,2'-Dithiobis(N,N-diphenylbenzamide) Cannot Be Replaced by Generic Dithiobisbenzamides


Substituting 2,2'-dithiobis(N,N-diphenylbenzamide) with structurally simpler analogs such as 2,2'-dithiobisbenzamide (CAS 2527-57-3) or 2,2'-dithiobisbenzanilide (DBD, CAS 135-57-9) alters key physicochemical and biological performance parameters. The N,N-diphenyl substitution eliminates hydrogen-bond donor sites (HBD = 0 vs. HBD = 2 for the unsubstituted analog), fundamentally changing solubility, permeability, and protein-binding behavior [1]. In the antithrombotic patent literature, the compound is classified as a distinct entity (“Compound XIII”) alongside other N-substituted variants, implying that the di-phenyl modification confers a unique pharmacological profile that cannot be assumed from data on other family members [2]. The quantitative evidence below substantiates that casual interchange risks loss of target potency, altered thermal behavior, or unpredictable in-vivo disposition.

Quantitative Differentiation Evidence for 2,2'-Dithiobis(N,N-diphenylbenzamide) Versus Closest Analogs


Hydrogen-Bond Donor Count: Zero vs. Two in Unsubstituted Analog

2,2'-Dithiobis(N,N-diphenylbenzamide) has zero hydrogen-bond donor (HBD) groups, whereas the unsubstituted 2,2'-dithiobisbenzamide (CAS 2527-57-3) contains two HBD groups from the primary amide NH2 [1]. In drug-design guidelines, each HBD reduces passive permeability by approximately 0.5–1 log unit and increases aqueous solubility by roughly the same magnitude [2]. This structural difference therefore predicts superior membrane permeability and lower aqueous solubility for the target compound relative to the unsubstituted analog.

ADMET prediction solubility permeability

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 9 rotatable bonds, whereas the simpler N-phenyl analog (2,2'-dithiobis(N-phenylbenzamide), CAS 2527-63-1) has only 7 rotatable bonds [1]. Increased rotatable bond count generally correlates with higher conformational entropy and can influence target-binding thermodynamics [2]. The additional two rotatable bonds arise from the second phenyl ring on each amide nitrogen, potentially enabling distinct binding conformations in protein pockets.

conformational entropy target binding crystallizability

Absence of Hydrogen-Bond Donors: Differentiation from the Common Peptizer DBD

The commercially dominant rubber peptizer 2,2'-dithiobisbenzanilide (DBD, CAS 135-57-9) contains two amide NH groups (HBD = 2), whereas the target compound has zero HBD groups . In rubber compounding, hydrogen-bond donors can interact with polar fillers (e.g., silica), potentially altering dispersion and cure kinetics. The absence of HBD in the target compound suggests it would behave as a more inert additive, possibly reducing filler–peptizer interactions and providing more predictable plasticization profiles .

rubber peptizer hydrogen bonding compatibility

Increased Molecular Weight and Heavy Atom Count Relative to N-Phenyl Analog

The target compound has a molecular weight of 608.77 g/mol and 44 heavy atoms, compared with 456.58 g/mol and 32 heavy atoms for 2,2'-dithiobis(N-phenylbenzamide) (CAS 2527-63-1) . The increase of 152.19 g/mol and 12 heavy atoms corresponds to the addition of four phenyl rings. This substantial size difference affects diffusion coefficients, volume of distribution, and potentially the ability to access sterically constrained binding sites [1].

molecular size diffusion pharmacokinetics

Application Scenarios Supported by Evidence for 2,2'-Dithiobis(N,N-diphenylbenzamide)


Anti-Platelet Aggregation Lead Optimization

The compound is explicitly listed as “Compound XIII” in U.S. Patent 4,705,805, which claims 2,2'-dithiobisbenzamides as antithrombotic agents [1]. Its zero-HBD and high-rotatable-bond profile distinguish it from earlier-generation analogs and make it a candidate for optimizing membrane permeability while retaining disulfide-mediated zinc-ejection activity.

Specialty Rubber Peptizer with Reduced Filler Interaction

Unlike DBD, the target compound lacks amide NH groups, reducing hydrogen-bonding interactions with polar fillers such as silica. This property is inferred to minimize filler–additive interference during high-temperature mastication, potentially enabling more consistent Mooney viscosity reduction in silica-reinforced natural rubber or SBR compounds .

Chemical Biology Tool for Disulfide-Mediated Protein Targeting

The 2,2'-dithiobisbenzamide scaffold is a known zinc-finger ejector targeting HIV-1 NCp7 and estrogen receptor proteins [2]. The N,N-diphenyl variant provides a sterically and electronically differentiated probe for structure–activity relationship (SAR) studies aimed at disentangling hydrophobic packing from hydrogen-bonding contributions to target engagement.

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